![molecular formula C11H16ClNO B1283852 4-(Benzylamino)butan-2-one hydrochloride CAS No. 84689-68-9](/img/structure/B1283852.png)
4-(Benzylamino)butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative, which is an intermediate for CCR2 antagonists, was achieved using an iodolactamization as a key step, demonstrating the potential for creating complex molecules with high enantioselectivity . Another study reported the synthesis of a benzimidazolone derivative labeled with carbon-11 for β receptor studies, indicating the relevance of such compounds in medical imaging . Additionally, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium was optimized, showcasing a method for producing chiral amino alcohols .
Molecular Structure Analysis
The molecular structure of 4-benzylaniline hydrochloride, a related compound, was investigated through spectroscopic and computational analysis. Techniques such as FTIR, (1)H NMR spectroscopy, and X-ray diffraction were employed to characterize the reagent and product, revealing a strong Fermi resonance interaction in the infrared spectrum of the hydrochloride salt . This study underscores the importance of detailed structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
Chemical reactions involving related compounds have been studied, including the hydrochlorination of 4-benzylaniline to produce its hydrochloride salt . Another reaction of interest is the CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates, which yields substituted 5-vinylideneoxazolidin-2-ones, highlighting the potential for atmospheric CO2 recycling and fixation .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro complexes of cobalt, nickel, and copper with 4-(butylamino) benzoic acid were characterized, revealing different structural geometries and thermal behaviors for these metal complexes . Such studies are crucial for understanding the stability and reactivity of metal complexes with benzylamino derivatives.
Scientific Research Applications
CO2-Fixation Reaction
- 4-(Benzylamino)butan-2-one has been utilized in CO2-fixation reactions, contributing to CO2 recycling and atmospheric CO2 fixation. Specifically, its reaction with DBU leads to the synthesis of substituted 5-vinylideneoxazolidin-2-ones, which are significant in CO2 fixation processes (Yoshida, Komatsuzaki, & Ihara, 2008).
Synthesis of Chiral Amino Alcohol
- 4-(Benzylamino)butan-2-one hydrochloride has been used to synthesize (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB), a chiral 1,2-amino alcohol derivative. This compound is a resolving agent for optically active cyclopropanecarboxylic acids (Hegedüs, Miskolczi, Bánsághi, Székely, & Faigl, 2015).
Antimicrobial and Anticancer Evaluation
- N′ -(Substituted)-4-(butan-2-ylideneamino)benzohydrazides, related to this compound, have shown significant in vitro antimicrobial and anticancer potentials, with some compounds demonstrating higher anticancer potential than the standard drug, carboplatin. This highlights its potential use in antimicrobial and anticancer applications (Saini, Kumar, Kumar, Ramasamy, Mani, Mishra, Majeed, & Narasimhan, 2014).
Synthesis of Fragrant Compounds
- This compound has been used in the synthesis of fragrant compounds like 5-Benzyl-1,3-diazaadamantan-6-one, which have applications in the fragrance industry (Kuznetsov, Alasadi, Senan, & Serova, 2014).
Corrosion Control
- A glycine derivative related to this compound has been used to control mild steel corrosion in sulfuric acid solutions, demonstrating its potential application in corrosion science (Amin & Ibrahim, 2011).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(benzylamino)butan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-10(13)7-8-12-9-11-5-3-2-4-6-11;/h2-6,12H,7-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPZNNMGELEUJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.